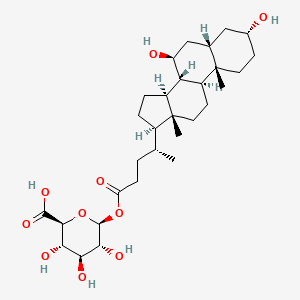

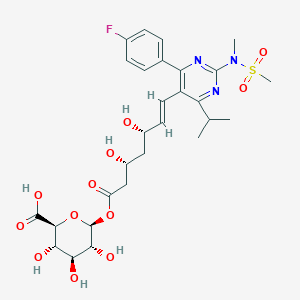

熊去氧胆酸酰基-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ursodeoxycholic acid acyl-B-D-glucuronide is a synthetic bile acid derivative. It is a metabolite of ursodeoxycholic acid, which is used in the treatment of various liver diseases such as primary biliary cirrhosis and cholelithiasis . The compound has a molecular formula of C30H48O10 and a molecular weight of 568.70 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

科学研究应用

Ursodeoxycholic acid acyl-B-D-glucuronide has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and biotransformation of bile acids . In biology, it is used to investigate the role of bile acids in cellular processes and their interactions with various receptors . In medicine, the compound is used to explore potential therapeutic applications for liver diseases and other conditions . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

作用机制

Target of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide primarily targets the liver, specifically the bile acid pool . It is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool .

Mode of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the amount of cholesterol released by the liver and slowly disperses the cholesterol . This action breaks up the stones . It also stabilizes plasma membranes against cytolysis by tensioactive bile acids accumulated in cholestasis .

Biochemical Pathways

Ursodeoxycholic Acid Acyl-B-D-Glucuronide affects the cholesterol metabolism pathway. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Pharmacokinetics

After oral administration, Ursodeoxycholic Acid Acyl-B-D-Glucuronide is absorbed by passive nonionic diffusion, mainly in the small intestine . It is solubilized in the proximal jejunum in mixed micelles of endogenous bile acids and phospholipids . After uptake into the liver, it is conjugated effectively with glycine or taurine, and the conjugates are then secreted into bile and the small-intestinal lumen .

Result of Action

The result of Ursodeoxycholic Acid Acyl-B-D-Glucuronide’s action is the dissolution of cholesterol-rich gallstones . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress .

Action Environment

The action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide can be influenced by environmental factors such as diet and the presence of other medications. For example, foods that are high in calories or cholesterol may affect the efficacy of the compound . Additionally, some indigestion remedies can stop Ursodeoxycholic Acid Acyl-B-D-Glucuronide from working properly .

生化分析

Biochemical Properties

Ursodeoxycholic Acid Acyl-B-D-Glucuronide is a synthetic bile acid that is used to treat liver diseases such as cirrhosis, primary biliary cirrhosis, and cholelithiasis . It inhibits the enzyme 7α-hydroxylase in the liver, which converts cholesterol into bile acids .

Cellular Effects

Ursodeoxycholic Acid Acyl-B-D-Glucuronide has hepatoprotective properties and is widely used in cholestatic liver diseases . It plays critical roles in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism .

Molecular Mechanism

The mechanism of action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide involves its interaction with the enzyme 7α-hydroxylase, inhibiting the conversion of cholesterol into bile acids . This action helps to reduce the build-up of harmful bile acids within the hepatic system.

Metabolic Pathways

Ursodeoxycholic Acid Acyl-B-D-Glucuronide is involved in the metabolic pathway that converts cholesterol into bile acids in the liver . It interacts with the enzyme 7α-hydroxylase during this process .

准备方法

The synthesis of ursodeoxycholic acid acyl-B-D-glucuronide involves the conjugation of ursodeoxycholic acid with glucuronic acid. One method of synthesizing ursodeoxycholic acid is through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production . Industrial production methods often involve enzymatic synthesis, where specific enzymes catalyze the reaction between ursodeoxycholic acid and glucuronic acid .

化学反应分析

Ursodeoxycholic acid acyl-B-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

相似化合物的比较

Ursodeoxycholic acid acyl-B-D-glucuronide is unique compared to other bile acid derivatives due to its specific structure and metabolic properties. Similar compounds include chenodeoxycholic acid, which is another bile acid used in the treatment of gallstones . ursodeoxycholic acid acyl-B-D-glucuronide has a distinct mechanism of action and different metabolic pathways . Other similar compounds include acyl glucuronides and glucosides, which also undergo similar degradation reactions and have potential hepatotoxicity .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBLIAPAIPNJE-HRDSWUDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)